molecular formula C16H13NO3 B5606429 N-(2-HYDROXYETHYL)-9-OXO-FLUORENE-1-CARBOXAMIDE CAS No. 5478-07-9

N-(2-HYDROXYETHYL)-9-OXO-FLUORENE-1-CARBOXAMIDE

Cat. No.: B5606429
CAS No.: 5478-07-9
M. Wt: 267.28 g/mol
InChI Key: VMFXKDUYPXWSBV-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-9-oxo-fluorene-1-carboxamide is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of a hydroxyethyl group attached to the nitrogen atom of the carboxamide functional group, and a ketone group at the 9th position of the fluorene ring. Fluorene derivatives are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-9-oxo-fluorene-1-carboxamide typically involves the reaction of 9-oxo-fluorene-1-carboxylic acid with 2-aminoethanol. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent, such as thionyl chloride or phosphorus oxychloride, to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, and can lead to higher yields and reduced production costs. Additionally, the use of environmentally friendly solvents and catalysts can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-9-oxo-fluorene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ketone group at the 9th position can be reduced to form a secondary alcohol.

    Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

    Oxidation: The major product is 9-oxo-fluorene-1-carboxylic acid.

    Reduction: The major product is 9-hydroxy-fluorene-1-carboxamide.

    Substitution: The major products depend on the substituent introduced, such as halogenated or alkylated derivatives.

Scientific Research Applications

N-(2-Hydroxyethyl)-9-oxo-fluorene-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-9-oxo-fluorene-1-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the fluorene core can interact with hydrophobic regions of proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxyethyl)-2-pyrrolidone: A compound with a similar hydroxyethyl group but a different core structure.

    N-(2-Hydroxyethyl)-ethylenediamine: A compound with two hydroxyethyl groups and a different core structure.

    N-(2-Hydroxyethyl)aniline: A compound with a similar hydroxyethyl group but an aniline core.

Uniqueness

N-(2-Hydroxyethyl)-9-oxo-fluorene-1-carboxamide is unique due to its fluorene core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in materials science and medicinal chemistry, where the fluorene core can enhance the stability and activity of the resulting products.

Properties

IUPAC Name

N-(2-hydroxyethyl)-9-oxofluorene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-9-8-17-16(20)13-7-3-6-11-10-4-1-2-5-12(10)15(19)14(11)13/h1-7,18H,8-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFXKDUYPXWSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349746
Record name N-(2-HYDROXYETHYL)-9-OXO-FLUORENE-1-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5478-07-9
Record name N-(2-HYDROXYETHYL)-9-OXO-FLUORENE-1-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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